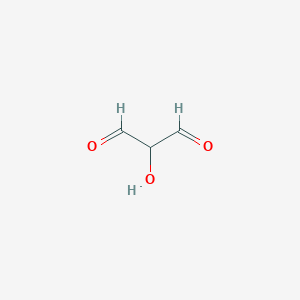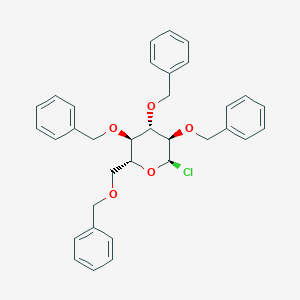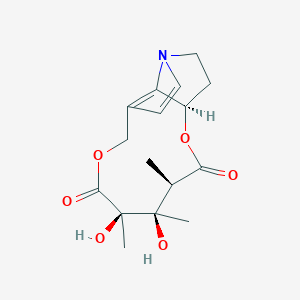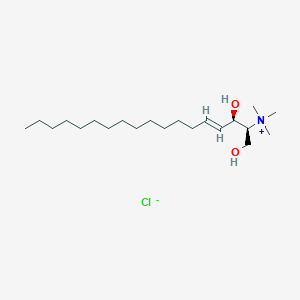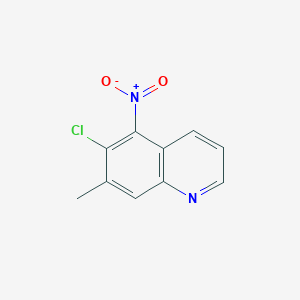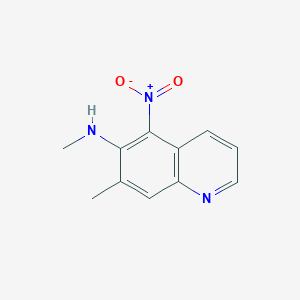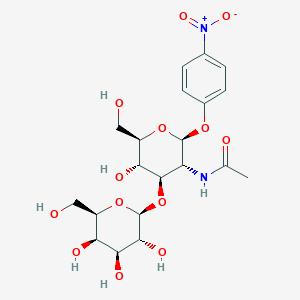
beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P
描述
Synthesis Analysis
The synthesis of oligosaccharides containing specific structural units, such as the O-alpha-L-fucopyranosyl-(1----2)-D-galactopyranosyl unit, highlights the complexity and precision required in carbohydrate chemistry. A practical approach developed by Matta et al. (1984) involves utilizing a precursor bromide compound to react with other protected sugars having a free alcohol group. This method enables the formation of the desired oligosaccharides through condensation reactions, followed by column-chromatographic separation to isolate specific anomers and systematic removal of protecting groups to yield the final product. This synthesis approach provides insights into the methodologies employed for constructing complex oligosaccharides with precise configurations (Matta, Rana, Piskorz, & Abbas, 1984).
Molecular Structure Analysis
The molecular structure of "beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P" reflects its oligosaccharide nature, characterized by specific glycosidic linkages between monosaccharide units. The precise arrangement of these units and their stereochemistry are critical for the molecule's biological function and interaction capabilities. The synthesis process, as detailed by Matta et al., emphasizes the importance of achieving the correct anomeric configuration, which directly influences the molecule's structural and functional attributes.
Chemical Reactions and Properties
Oligosaccharides, including "beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P," undergo various chemical reactions central to their synthesis and functionalization. These reactions include glycosylation, where a glycosyl donor is coupled to an acceptor molecule, and deprotection steps, where protecting groups are removed to reveal the active glycosidic linkage. The chemical properties of these molecules are governed by their glycosidic bonds, the nature of their monosaccharide units, and the presence of functional groups, influencing their reactivity and interaction with other biomolecules.
Physical Properties Analysis
The physical properties of oligosaccharides like "beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P" are influenced by their molecular weight, solubility, and crystalline structure. These properties affect their behavior in biological systems and their manipulation in laboratory settings. The solubility in various solvents, for instance, is crucial for their purification and analysis processes.
Chemical Properties Analysis
The chemical properties of oligosaccharides are defined by their reactivity, stability, and interaction with other molecules. The specific glycosidic linkages and functional groups within "beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P" determine its role in biological mechanisms, such as cell signaling or microbial recognition. These properties are essential for leveraging oligosaccharides in scientific research, excluding their application in drug development or understanding drug side effects.
科学研究应用
Enzymatic Synthesis Applications : β-N-acetyl-D-hexosaminidase from Nocardia orientalis has been used to catalyze the synthesis of β-D-GlcNAc-(1 → 3)-β-D-Gal-(1 → 4)-β-D-GlcNAc-OC6H4NO2-p, among other compounds. This enzymatic process results in the formation of a mixture of trisaccharides, which demonstrates the enzyme's utility in synthesizing complex carbohydrate structures (Murata, Tashiro, Itoh, & Usui, 1997).
Mucin-Type 2 Core Synthesis : A method was established for synthesizing β-D-Gal-(1 → 3)-[β-D-GlcNAc-(1 → 6)]-α-D-GalNAc-OC6H4NO2-p, a carbohydrate unit of the mucin-type 2 core. This synthesis involves N-acetylglucosaminyl transfer and demonstrates the enzyme's specificity and efficiency in creating specific carbohydrate units (Murata, Itoh, & Usui, 1998).
Regioselective Synthesis of Disaccharides : β-D-galactosidase from Bacillus circulans was utilized to synthesize β-D-Gal-(1→4)-β-D-GlcNAc-OC6H4NO2-p and β-D-Gal-(1→6)-β-D-GlcNAc-OC6H4NO2-p. The process involved controlling the concentration of organic solvent in the reaction system, demonstrating the enzyme's ability to produce specific linkages in disaccharides (Usui, Kubota, & Ohi, 1993).
Mimic Units of Mucin-Type Carbohydrate : Enzymes from porcine testes and Bacillus circulans were used to synthesize β-D-Gal-(1→3)-α-D-GalNAc-OC6H4NO2-p and its analogs. This showcases the potential for enzymatic reactions to create mimic units of mucin-type carbohydrates, which are important in various biological processes (Murata, Itoh, Hayakawa, & Usui, 1996).
Substrate Specificity Studies : Research on the substrate specificity of β-D-galactosidase from Aspergillus niger revealed insights into its ability to hydrolyze various saccharides, including β-D-Gal-(1→3)-β-D-Gal-1→OC6H4NO2-p. Such studies contribute to understanding the enzyme's potential applications in carbohydrate synthesis and degradation (Sykes, Abbas, Barlow, & Matta, 1983).
安全和危害
属性
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15-,16+,17-,18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMOOBMAIAWVBW-KDKNCOTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701131665 | |
| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P | |
CAS RN |
57467-13-7 | |
| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57467-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



